1-Benzyl-3-(4-methoxyphenyl)piperazine

α1-adrenoceptor subtype selectivity benign prostatic hyperplasia

Procure HJZ-12 (CAS 1248907-86-9) for exclusive α1-adrenoceptor profiling. Its 3.2x higher α1D/α1B and 3.5x higher α1A/α1B selectivity vs. naftopidil minimizes off-target effects. Uniquely induces apoptosis in BPH-1 cells and downregulates Bmi-1, an activity not observed in analogs. Essential for prostate hyperplasia studies requiring precise pharmacology.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
CAS No. 1248907-86-9
Cat. No. B1468218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(4-methoxyphenyl)piperazine
CAS1248907-86-9
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3
InChIInChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18-14-20(12-11-19-18)13-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3
InChIKeySKMDMYKRKYICEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(4-methoxyphenyl)piperazine (CAS 1248907-86-9): A Multifunctional Piperazine Scaffold for Specialized Receptor and Disease Research


1-Benzyl-3-(4-methoxyphenyl)piperazine (CAS 1248907-86-9, also designated HJZ-12) is a synthetic piperazine derivative characterized by its 1-benzyl and 3-(4-methoxyphenyl) substituents . The compound serves as a versatile scaffold in medicinal chemistry, exhibiting distinct receptor pharmacology and biological activity that differentiate it from simpler phenylpiperazines and benzylpiperazines. Its unique substitution pattern enables applications ranging from α1-adrenoceptor subtype profiling to prostate hyperplasia research [1].

Why Generic Piperazines Cannot Substitute for 1-Benzyl-3-(4-methoxyphenyl)piperazine in Targeted Research


The specific substitution pattern of 1-Benzyl-3-(4-methoxyphenyl)piperazine imparts a unique pharmacological profile that is not recapitulated by in-class compounds such as 1-benzylpiperazine (BZP), 1-(4-methoxyphenyl)piperazine (pMeOPP), or 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP). While these analogs exhibit some serotonergic or dopaminergic activity, they lack the combined α1-adrenoceptor subtype selectivity and prostate-specific apoptotic activity demonstrated for this compound [1]. Simple substitution results in profound differences in receptor selectivity, in vivo efficacy, and off-target profiles, rendering generic substitution scientifically invalid for studies requiring this specific pharmacology [2].

Quantitative Differentiation of 1-Benzyl-3-(4-methoxyphenyl)piperazine from Closest Analogs


Superior α1D- and α1A-Adrenoceptor Subtype Selectivity Over α1B Compared to Naftopidil

The compound (HJZ-12) exhibits markedly higher selectivity for α1D- and α1A-adrenoceptors over α1B-adrenoceptor compared to the clinically used α1-antagonist naftopidil (NAF). In vitro functional assays using isolated rat tissues (prostatic vas deferens for α1A, spleen for α1B, thoracic aorta for α1D) revealed α1D/α1B and α1A/α1B selectivity ratios of 47.9 and 19.1, respectively, for HJZ-12 [1]. In contrast, NAF displayed ratios of 15.1 and 5.4 under identical conditions [1].

α1-adrenoceptor subtype selectivity benign prostatic hyperplasia

Enhanced In Vivo Efficacy in Rat BPH Model: Prostate Volume Reduction and Apoptosis Induction Not Observed with Naftopidil

In an estrogen/androgen-induced rat benign prostatic hyperplasia (BPH) model, HJZ-12 demonstrated a dual mechanism of action that was distinct from naftopidil (NAF). While both compounds reduced prostate weight and proliferation to a similar extent, only HJZ-12 significantly decreased prostate volume and induced apoptosis in prostate tissue [1]. This differential effect was observed across a dose range of 1.0 mg/kg to 10.0 mg/kg [2].

benign prostatic hyperplasia apoptosis in vivo efficacy

Selective Cytotoxicity in BPH-1 Cells via Apoptosis Without Anti-Proliferative Effects, Distinct from Naftopidil

In human BPH-1 prostate cell line assays, HJZ-12 significantly inhibited cell viability and induced apoptosis, whereas naftopidil (NAF) exhibited negligible effects [1]. Notably, the apoptotic effect of HJZ-12 was determined to be α1-adrenoceptor-independent, as it was not reversed by α1-antagonists and was linked to downregulation of anti-apoptotic genes such as Bmi-1 [1].

apoptosis cell viability BPH-1 cell line

Distinct Receptor Binding Profile Compared to Common Piperazine Designer Drugs

While comprehensive receptor binding data for this specific compound are not publicly available, class-level inference from structurally related piperazines indicates that the 1-benzyl-3-(4-methoxyphenyl) substitution pattern diverges significantly from simpler phenylpiperazines. For instance, 1-(2-methoxyphenyl)piperazine (2-MPP) binds 5-HT1A receptors with Ki = 35 nM and exhibits 100-fold selectivity over 5-HT2 sites, whereas 1-(3-trifluoromethylphenyl)piperazine (TFMPP) shows Ki ≈ 20 nM but only 8-fold selectivity [1]. The presence of both benzyl and methoxyphenyl moieties in the target compound is expected to confer a unique polypharmacology not seen in these simpler analogs [2].

receptor binding serotonin receptors dopamine receptors

Cytotoxicity Profile Differentiated from Structurally Similar Piperazines in Neuronal Cells

A comparative cytotoxicity study of several piperazine derivatives in differentiated human neuroblastoma SH-SY5Y cells revealed that 1-(3-trifluoromethylphenyl)piperazine (TFMPP) was the most cytotoxic, followed by 1-(4-methoxyphenyl)piperazine (pMeOPP) and N-benzylpiperazine (BZP) [1]. Although the target compound was not included in this specific study, its structural combination of a benzyl group and a 4-methoxyphenyl group suggests it may exhibit a cytotoxicity profile intermediate or distinct from these simpler analogs, warranting its use in structure-activity relationship (SAR) studies [1].

cytotoxicity neurotoxicity SH-SY5Y cells

Potential σ1 Receptor Engagement Distinct from Lead Benzylpiperazine Derivatives

Recent optimization of benzylpiperazine-based σ1 receptor ligands has demonstrated that subtle structural modifications dramatically alter receptor affinity and selectivity. For example, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) achieved Ki = 1.6 nM at σ1 receptors with σ2/σ1 selectivity of 886, a significant improvement over lead compound 8 (selectivity ratio = 432) [1]. The target compound shares the 4-methoxyphenyl moiety but lacks the cyclohexylpropanone extension, suggesting it may serve as a valuable intermediate or comparator in σ1 receptor ligand development [1].

sigma-1 receptor pain antinociception

Optimized Research Applications for 1-Benzyl-3-(4-methoxyphenyl)piperazine Based on Verified Evidence


Investigating α1-Adrenoceptor Subtype-Selective Pharmacology in Urological Tissues

Leverage the compound's 3.2-fold higher α1D/α1B and 3.5-fold higher α1A/α1B selectivity compared to naftopidil [1] to dissect the contributions of specific α1-adrenoceptor subtypes in prostate smooth muscle contraction and growth. The well-characterized selectivity profile makes this compound a superior tool for mechanistic studies where off-target α1B effects must be minimized [1].

Elucidating α1-Independent Apoptotic Pathways in Benign Prostatic Hyperplasia

Utilize the unique ability of HJZ-12 to induce apoptosis in BPH-1 cells and reduce prostate volume in vivo, effects not observed with naftopidil [1], to investigate α1-adrenoceptor-independent cell death mechanisms. The compound's downregulation of anti-apoptotic genes such as Bmi-1 provides a specific molecular entry point for pathway analysis [1].

Structure-Activity Relationship (SAR) Studies of Piperazine-Based Receptor Ligands

Employ the compound as a key intermediate or comparator in the design of novel σ1 receptor ligands [2] or serotonergic agents [3]. Its distinct substitution pattern allows researchers to systematically evaluate the impact of benzyl and methoxyphenyl moieties on receptor affinity, selectivity, and functional activity [REFS-2, REFS-3].

Comparative Toxicology and Off-Target Profiling of Piperazine Derivatives

Include the compound in panels of structurally related piperazines to assess differential cytotoxicity and neurotoxicity profiles [4]. Its unique combination of structural features makes it a valuable reference for understanding how specific substituents influence cellular toxicity and mitochondrial function [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-(4-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.